2-(4-Tert-butylphenyl)pyridine
Overview
Description
2-(4-Tert-butylphenyl)pyridine is an organic compound with the molecular formula C15H17N. It is characterized by a pyridine ring substituted with a tert-butylphenyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-bromopyridine and 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Tert-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties. In biological systems, the compound may interact with cellular receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert-butylpyridine: The tert-butyl group is attached to the pyridine ring instead of the phenyl ring, leading to different reactivity.
2-(4-Methylphenyl)pyridine: The methyl group is smaller than the tert-butyl group, affecting the compound’s steric hindrance and reactivity.
Uniqueness: 2-(4-Tert-butylphenyl)pyridine is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and coordination complexes .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQSMVSBYAGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514383 | |
Record name | 2-(4-tert-Butylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-66-4 | |
Record name | 2-(4-tert-Butylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Tert-butylphenyl)pyridine interact with palladium, and what is the significance of this interaction?
A1: this compound, often abbreviated as ppytBuH, acts as a bidentate ligand, coordinating to palladium through both the nitrogen atom of the pyridine ring and the π-system of the phenyl ring. [, ] This forms a stable, five-membered chelate ring with the palladium center. [, ] This type of coordination is commonly observed in organometallic chemistry and plays a crucial role in stabilizing palladium complexes. The stability and electronic properties imparted by ppytBuH influence the reactivity of the palladium center, making these complexes valuable in catalytic applications.
Q2: The research mentions the formation of a PdII species, presumably , after a C(sp2)–Cl elimination reaction. What insights can be gained from this observation about the reactivity of the palladium complex with this compound?
A2: The formation of suggests that after the initial C(sp2)–Cl elimination, the palladium center remains coordinated to the this compound ligand. [] This indicates that the Pd-ppytBuH interaction is robust and can withstand further reactions at the metal center. Additionally, the coordination of the chlorine atom to the palladium suggests that the complex may be susceptible to further oxidative addition reactions, highlighting its potential role in catalytic cycles. []
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